molecular formula C9H21N2O2+ B1264212 7,8-Diaminononanoate cation

7,8-Diaminononanoate cation

Numéro de catalogue: B1264212
Poids moléculaire: 189.28 g/mol
Clé InChI: KCEGBPIYGIWCDH-UHFFFAOYSA-O
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Description

Biological Significance of 7,8-Diaminononanoate Cation as a Metabolic Intermediate

The primary biological role of the this compound is its function as an intermediate in the assembly of the fused heterocyclic rings of biotin. pnas.org The formation and consumption of this cation are central to the biotin synthesis pathway, which is widespread in bacteria, fungi, and plants. nih.govwiley.com

The synthesis of 7,8-diaminononanoate is the step following the formation of 8-amino-7-oxononanoate (KAPA). The enzyme adenosylmethionine-8-amino-7-oxononanoate aminotransferase, encoded by the bioA gene, catalyzes the transfer of an amino group from S-adenosyl-L-methionine (SAM) to KAPA, yielding 7,8-diaminononanoate. uniprot.org This aminotransferase is unique as it is the only known enzyme of its class to use SAM as an amino donor. uniprot.org

Following its synthesis, 7,8-diaminononanoate serves as the substrate for the enzyme dethiobiotin synthetase (DTBS), encoded by the bioD gene. nih.govebi.ac.uk This enzyme facilitates the formation of the ureido ring of dethiobiotin by catalyzing a reaction between 7,8-diaminononanoate, carbon dioxide, and ATP. wiley.comebi.ac.uk This step is the penultimate stage in the creation of dethiobiotin, which is then converted to biotin. nih.govwiley.com

The table below summarizes the key reactions involving 7,8-diaminononanoate in the biotin biosynthesis pathway.

Reaction StepSubstrate(s)EnzymeProduct
Formation of 7,8-Diaminononanoate8-amino-7-oxononanoate (KAPA), S-adenosyl-L-methionine (SAM)Adenosylmethionine-8-amino-7-oxononanoate aminotransferase (BioA)7,8-Diaminononanoate
Formation of Dethiobiotin7,8-Diaminononanoate, Carbon Dioxide, ATPDethiobiotin Synthetase (BioD)Dethiobiotin, ADP, Phosphate

Occurrence and Distribution in Microbial Systems

The pathway involving 7,8-diaminononanoate is highly conserved across a diverse range of microorganisms. nih.gov It has been identified in numerous bacteria, including the well-studied Escherichia coli and pathogenic species like Mycobacterium tuberculosis, where biotin synthesis is essential for virulence. nih.govpnas.org The presence of this metabolic intermediate has also been confirmed in eukaryotes such as the yeast Saccharomyces cerevisiae. hmdb.ca

While the core pathway is widespread, research has revealed variations in its distribution and the enzymes involved. For instance, some microorganisms have evolved alternative strategies for the synthesis of 7,8-diaminononanoate. A notable example is found in certain cyanobacteria and haloarchaea, which lack the canonical bioA gene. researchgate.net These organisms utilize a different enzyme, known as BioU, to catalyze the conversion of KAPA to 7,8-diaminononanoate. researchgate.net

Furthermore, some bacteria possess redundant enzymes for steps involving this intermediate, highlighting its metabolic importance. In Escherichia coli, in addition to the primary dethiobiotin synthetase (BioD), a second, less efficient enzyme encoded by the ynfK gene has been identified. nih.govwiley.com This enzyme, which also converts 7,8-diaminononanoate to dethiobiotin, is expressed primarily under anaerobic conditions, suggesting a specific adaptation to different environmental conditions. nih.govwiley.com

The table below provides a summary of the occurrence of the 7,8-diaminononanoate pathway in selected microbial systems.

Microbial GroupPresence of PathwayKey EnzymesNotes
Gammaproteobacteria (e.g., Escherichia coli)PresentBioA, BioD, YnfKPossesses a secondary enzyme (YnfK) for dethiobiotin synthesis under anaerobic conditions. nih.govwiley.com
Mycobacteria (e.g., Mycobacterium tuberculosis)PresentBioA, BioDBiotin synthesis pathway is a target for antimicrobial drug development. pnas.org
Bacilli (e.g., Bacillus subtilis)PresentBioA, BioDUtilizes L-lysine as an alternative amino donor in the BioA reaction. nih.gov
CyanobacteriaPresent (with variations)BioF, BioD, BioB, BioU (in some species)Some species lack bioA and use the enzyme BioU instead. researchgate.net
HaloarchaeaPresent (with variations)BioF, BioD, BioB, BioU (in some species)Similar to some cyanobacteria, they may lack bioA and utilize BioU. researchgate.net
Yeasts (e.g., Saccharomyces cerevisiae)PresentBioA, BioDThe pathway is present in this eukaryotic microorganism. hmdb.ca

Propriétés

Formule moléculaire

C9H21N2O2+

Poids moléculaire

189.28 g/mol

Nom IUPAC

7,8-bis(azaniumyl)nonanoate

InChI

InChI=1S/C9H20N2O2/c1-7(10)8(11)5-3-2-4-6-9(12)13/h7-8H,2-6,10-11H2,1H3,(H,12,13)/p+1

Clé InChI

KCEGBPIYGIWCDH-UHFFFAOYSA-O

SMILES canonique

CC(C(CCCCCC(=O)[O-])[NH3+])[NH3+]

Origine du produit

United States

Metabolic Transformations of 7,8-diaminononanoate Cation

Conversion of 7,8-Diaminononanoate Cation to Dethiobiotin

The transformation of 7,8-diaminononanoate (also known as 7,8-diaminopelargonic acid or DAPA) into dethiobiotin is a critical step in the biotin biosynthetic pathway. wikipedia.orgcore.ac.uk This reaction is catalyzed by the enzyme dethiobiotin synthase (BioD). core.ac.ukcreativebiolabs.net

Dethiobiotin Synthase (BioD) Catalysis

Dethiobiotin synthase (EC 6.3.3.3) is the enzyme responsible for the penultimate step in biotin biosynthesis in microorganisms and plants. core.ac.ukebi.ac.uk It facilitates the formation of the ureido ring of dethiobiotin from 7,8-diaminononanoate, utilizing carbon dioxide and ATP. researchgate.netuniprot.orguniprot.org This enzymatic reaction represents a unique mechanism for carboxylation. ebi.ac.uk The enzyme is typically active as a homodimer. core.ac.ukresearchgate.netoup.com In some organisms, like Emericella nidulans, BioD is part of a bifunctional enzyme that also contains adenosylmethionine-8-amino-7-oxononanoate aminotransferase activity. uniprot.org

ATP and Divalent Cation Dependencies in BioD Activity

The catalytic activity of dethiobiotin synthase is strictly dependent on ATP and the presence of divalent cations. ebi.ac.ukresearchgate.netoup.com Magnesium (Mg²⁺) is an essential cation for both substrate binding and the subsequent carbamate formation when sulfate is present. core.ac.uk While ATP is the primary nucleotide triphosphate (NTP) utilized, some studies have shown that other NTPs can partially substitute for it. For instance, CTP can exhibit about half the activity of ATP. In Mycobacterium tuberculosis, dethiobiotin synthase shows a preference for CTP over other NTPs. drugbank.comacs.org The enzyme requires a divalent cation for activity, with manganese (Mn²⁺) often showing the highest activity, followed by Mg²⁺, cobalt (Co²⁺), zinc (Zn²⁺), and iron (Fe²⁺).

Ureido Ring Formation Mechanism

The formation of the ureido ring by dethiobiotin synthase is a multi-step process. nih.govwiley.com The reaction is initiated by the formation of a carbamate intermediate. researchgate.netnih.gov Specifically, the N7-amino group of 7,8-diaminononanoate is carboxylated. core.ac.uknih.gov This N7-carbamate is then activated by ATP, leading to the formation of a mixed carbamic-phosphoric anhydride intermediate. researchgate.netresearchgate.net The final step involves the nucleophilic attack by the N8-amino group of the DAPA moiety on the carbamoyl oxygen of the mixed anhydride, resulting in the closure of the ureido ring and the release of ADP and inorganic phosphate. researchgate.netnih.gov

Enzyme-Bound Intermediates in BioD Activity

Kinetic and crystallographic studies have provided evidence for the existence of enzyme-bound intermediates during the BioD-catalyzed reaction. The initial step involves the formation of an enzyme-substrate complex. core.ac.uk Subsequently, the bound substrate is carboxylated to form an N7-carbamate of 7,8-diaminononanoate, which remains bound to the enzyme. core.ac.ukebi.ac.uknih.gov This is followed by the formation of a phosphorylated intermediate, a mixed carbamic-phosphoric acid anhydride. researchgate.netresearchgate.net The characterization of these intermediates has been crucial in elucidating the reaction mechanism of dethiobiotin synthase. ebi.ac.uk

Structural Biology of BioD (e.g., Crystallography)

The three-dimensional structure of dethiobiotin synthase has been determined for several species, including Escherichia coli, Helicobacter pylori, and Mycobacterium tuberculosis, through X-ray crystallography. rcsb.orgnih.govpdbj.org These studies have provided detailed insights into the enzyme's architecture and active site. The enzyme is a homodimer, with the substrate-binding site located at the interface of the two monomers. core.ac.uk Crystal structures of BioD in complex with substrates, intermediates, and products have revealed conformational changes that occur during the catalytic cycle. core.ac.ukpdbj.org For example, the structure of E. coli dethiobiotin synthetase has been refined to a resolution of 0.97 Å, providing a highly detailed model of the protein. nih.goviucr.org The structural data has been instrumental in understanding the molecular basis for substrate binding, catalysis, and nucleotide specificity. acs.orgrcsb.org

OrganismPDB IDResolution (Å)MethodLigands
Escherichia coli1BS11.8X-RAY DIFFRACTIONDethiobiotin, ADP, Phosphate, Magnesium
Escherichia coliNot Specified0.97X-RAY DIFFRACTIONNot Specified
Helicobacter pylori2QMO1.47X-RAY DIFFRACTIONNot Specified
Helicobacter pylori3MLE2.80X-RAY DIFFRACTIONATP
Helicobacter pylori3QXXNot SpecifiedX-RAY DIFFRACTIONGDP, 8-aminocaprylic acid
Mycobacterium tuberculosis3FGN1.85X-RAY DIFFRACTIONNot Specified

Downstream Pathways of Dethiobiotin to Biotin

The conversion of dethiobiotin to biotin is the final step in the biotin biosynthetic pathway. wikipedia.orgtandfonline.com This reaction is catalyzed by the enzyme biotin synthase (BioB). nih.govwikipedia.org Biotin synthase is a member of the radical S-adenosylmethionine (SAM) enzyme superfamily. wikipedia.orgnih.gov The enzyme utilizes a radical mechanism to insert a sulfur atom into dethiobiotin, forming the thiophane ring of biotin. nih.govwikipedia.org

Regulatory Mechanisms in 7,8-diaminononanoate Cation Metabolism

Transcriptional and Translational Regulation of Biosynthetic Enzymes (e.g., BioA, BioD)

The primary level of control for the synthesis of the 7,8-diaminononanoate cation occurs at the transcriptional level, governing the expression of the biosynthetic enzymes responsible for its formation. The genes encoding these enzymes, including 7,8-diaminopelargonic acid synthase (BioA) and dethiobiotin synthetase (BioD), are often clustered in operons, known as bio operons. nih.govnih.gov This organization allows for coordinated regulation of the entire pathway. The regulation of these operons is primarily achieved through the action of transcriptional repressors that respond to the intracellular concentration of biotin or its activated form, biotinyl-5'-AMP. nih.gov

In different bacteria, distinct families of transcriptional repressors have been identified that control the bio operon.

BirA: In bacteria like Escherichia coli, the bifunctional protein BirA acts as both a biotin protein ligase and a transcriptional repressor. nih.govoup.com When biotin levels are sufficient, BirA, in its holoenzyme form (bound to biotinyl-5'-AMP), dimerizes and binds to a specific operator sequence in the bio operon promoter, blocking transcription. nih.govnih.gov When biotin levels are low, BirA functions primarily as a ligase, attaching biotin to its target enzymes, and does not repress the operon, thus allowing for the synthesis of more biotin. nih.gov

BioQ: In organisms such as Mycobacterium smegmatis and Corynebacterium glutamicum, a TetR family transcriptional regulator known as BioQ controls biotin biosynthesis and transport. nih.govnih.gov Unlike BirA, the repressor function of BioQ appears to be independent of biotin, and its specific ligand has not yet been identified. nih.gov In M. smegmatis, the loss of the bioQ repressor leads to the transcriptional induction of the biotin biosynthetic genes. nih.gov

BioR: In many Alphaproteobacteria, such as Agrobacterium tumefaciens, a GntR-type transcription factor named BioR regulates the bio genes. oup.com BioR takes on the regulatory role that BirA fulfills in other bacteria. oup.com

BioX: In Riemerella anatipestifer, a member of the xenobiotic response element (XRE) family of transcription factors, BioX, acts as a repressor for the bioFDA operon. asm.org Transcription of this operon increases in the absence of BioX, even in the presence of excess biotin, confirming its role as a repressor. asm.org

The following table summarizes the key transcriptional regulators of biotin biosynthesis found in different microorganisms.

RegulatorProtein FamilyOrganism(s)Mechanism of Action
BirA Biotin Protein LigaseEscherichia coli, Staphylococcus aureusActs as a bifunctional enzyme; as a repressor when bound to biotinyl-5'-AMP and as a ligase in low biotin conditions. nih.govoup.com
BioQ TetR FamilyMycobacterium smegmatis, Corynebacterium glutamicumA transcriptional repressor whose function appears to be independent of biotin. nih.govnih.gov
BioR GntR FamilyAlphaproteobacteria (e.g., Agrobacterium tumefaciens)A dedicated transcriptional repressor of the bio operon. oup.com
BioX XRE FamilyRiemerella anatipestiferA repressor of the bioFDA operon. asm.org

In some bacteria, the genetic organization suggests that transcription and translation of the bio genes, such as bioA and bioD, are coupled, providing another layer of regulatory control. plos.org

Feedback Inhibition and Allosteric Control

Feedback inhibition is a common regulatory strategy in metabolic pathways where the end product of the pathway inhibits an early enzymatic step. funaab.edu.nglibretexts.org This mechanism allows the cell to rapidly modulate the metabolic flux in response to changing concentrations of the final product, preventing the wasteful production of intermediates. libretexts.org The inhibitor molecule typically binds to an allosteric site on the enzyme, a site distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic activity. funaab.edu.ng

While direct feedback inhibition of BioA or other enzymes immediately upstream of the this compound by biotin itself is not the primary regulatory mechanism described, allosteric control is a crucial feature of biotin-dependent enzymes, which can indirectly influence the demand for biotin synthesis. For instance, pyruvate carboxylase (PC), a biotin-dependent enzyme, is allosterically regulated. nih.govnih.gov

Allosteric Activation: PC is allosterically activated by acetyl-CoA. nih.gov This activation signals a need for oxaloacetate, the product of the PC reaction, to replenish the citric acid cycle.

Allosteric Inhibition: PC is allosterically inhibited by L-aspartate. nih.gov High levels of aspartate, which is derived from oxaloacetate, indicate that the downstream metabolic needs are met, thus signaling for the reduction of PC activity. nih.govnih.gov

This regulation of a key biotin-dependent enzyme illustrates how the cell manages metabolic pathways related to biotin utilization. A high demand for the activity of biotin-dependent carboxylases would lead to a depletion of the pool of biotinylated enzymes, which in turn can signal the need for increased biotin synthesis through the transcriptional control mechanisms discussed previously.

Role of Biotinylation in Regulating Metabolic Flux

Biotinylation, the covalent attachment of biotin to a specific lysine residue of biotin-dependent carboxylases, is a critical process catalyzed by the enzyme biotin protein ligase (BPL). nih.gov In organisms like E. coli, BirA is responsible for this reaction. nih.gov The process of biotinylation is not only essential for the function of carboxylases but also plays a direct role in regulating the metabolic flux of the biotin biosynthesis pathway.

This regulation is achieved through the dual function of BirA. The fate of the BirA:biotinyl-5'-AMP complex is a critical control point. nih.gov

Repression of Biosynthesis: In biotin-replete conditions, the BirA:biotinyl-5'-AMP complex dimerizes and binds to the bio operon operator, repressing the transcription of the biosynthetic genes, including bioA and bioD. nih.govnih.gov

Activation of Carboxylases: When unbiotinylated carboxyl carrier proteins (apo-BCCPs) are present, they compete for binding to the BirA:biotinyl-5'-AMP complex. nih.gov This interaction leads to the biotinylation of the apo-BCCP, rendering it active. Crucially, this binding of apo-BCCP to BirA prevents BirA from dimerizing and binding to the DNA, thus relieving the repression of the bio operon. nih.govasm.org

Therefore, the concentration of unbiotinylated carboxylases serves as a direct signal of biotin demand. An increase in the pool of apo-enzymes signals biotin starvation, leading to the derepression of the bio operon and an increased metabolic flux towards the synthesis of biotin, and consequently its precursor, the this compound. nih.gov In mycobacteria, the depletion of biotinylated pyruvate carboxylase is one of the earliest indicators of biotin withdrawal, highlighting its role as a sensor for biotin sufficiency. nih.gov

The dual function of BirA in E. coli is summarized in the table below.

Cellular ConditionBirA FunctionConsequence for bio Operon
High Biotin / Low Apo-Carboxylases Transcriptional RepressorTranscription is OFF
Low Biotin / High Apo-Carboxylases Biotin Protein LigaseTranscription is ON

This elegant system ensures that the energetically costly process of biotin synthesis is tightly coupled to the cell's actual requirement for this essential cofactor. nih.gov

Biological and Physiological Significance

Essential Role in Microbial Biotin Homeostasis

The de novo synthesis of biotin is a vital metabolic pathway for most microorganisms, as this vitamin serves as an essential cofactor for carboxylase enzymes involved in fundamental cellular processes. wiley.comnih.govfrontiersin.org The 7,8-diaminononanoate cation is a key metabolite in this pathway, which is tightly regulated to ensure a sufficient supply of biotin without wasteful overproduction, a process critical for microbial survival and growth. wiley.com

The formation of the this compound is a crucial step in the conserved biotin synthesis pathway. nih.gov In many bacteria, including the well-studied Escherichia coli, this cation is synthesized from 8-amino-7-oxononanoate. ecmdb.caebi.ac.uk This conversion is catalyzed by the enzyme adenosylmethionine-8-amino-7-oxononanoate transaminase, also known as BioA. ebi.ac.ukinrae.fr This enzyme uniquely utilizes S-adenosyl-L-methionine (SAM) as the amino donor. ebi.ac.uk Subsequently, the this compound is converted to dethiobiotin in a reaction catalyzed by dethiobiotin synthetase (BioD), which utilizes carbon dioxide and ATP. wiley.comfrontiersin.org This step involves the formation of the ureido ring of dethiobiotin. wiley.com The final step in the pathway is the insertion of a sulfur atom into dethiobiotin to form biotin, a reaction catalyzed by biotin synthase (BioB). researchgate.net

The regulation of biotin biosynthesis is intricate, often involving transcriptional repression of the bio operon by the BirA protein when biotin is abundant. wiley.com The steady-state availability of intermediates like the this compound is therefore a critical factor in maintaining biotin homeostasis.

In some microorganisms, alternative enzymes and pathways for the production of the this compound have been identified. For instance, the cyanobacterium Synechocystis sp. PCC 6803, which lacks a clear homolog for BioA, utilizes a novel enzyme called BioU to catalyze the conversion of 8-amino-7-oxononoate to 7,8-diaminononanoate. portlandpress.comnih.gov This highlights the evolutionary adaptations that ensure the production of this essential biotin precursor.

Table 1: Key Enzymes in the Biotin Biosynthesis Pathway Involving this compound

Enzyme Gene Reaction Organism Example
Adenosylmethionine-8-amino-7-oxononanoate transaminase bioA 8-Amino-7-oxononanoate + S-Adenosylmethionine → this compound + S-Adenosyl-4-methylthio-2-oxobutanoate Escherichia coli ebi.ac.ukinrae.fr
Dethiobiotin synthetase bioD This compound + ATP + CO₂ → Dethiobiotin + ADP + Phosphate Escherichia coli wiley.comfrontiersin.org
Biotin synthase bioB Dethiobiotin → Biotin Escherichia coli researchgate.net
BioU bioU 8-Amino-7-oxononoate → this compound Synechocystis sp. PCC 6803 portlandpress.comnih.gov

Contribution to Broader Cellular Metabolic Processes

The significance of the this compound extends beyond its role as a biotin precursor, indirectly influencing a wide range of cellular metabolic processes that depend on biotin-dependent enzymes. Biotin is a crucial cofactor for acetyl-CoA carboxylase (ACC), which is essential for the first committed step in fatty acid synthesis. nih.gov Therefore, a consistent supply of the this compound is necessary to support the production of fatty acids, which are fundamental components of cell membranes and energy storage molecules.

Furthermore, biotin-dependent carboxylases are involved in various other metabolic pathways, including amino acid catabolism and the metabolism of carbohydrates and lipids. frontiersin.orgresearchgate.net For example, pyruvate carboxylase, another biotin-dependent enzyme, plays a key role in gluconeogenesis and replenishing intermediates of the tricarboxylic acid (TCA) cycle. The availability of biotin, which is contingent on the synthesis of the this compound, can thus impact central carbon metabolism.

Interplay with Other Metabolic Pathways

The biosynthesis of the this compound is intrinsically linked to several other key metabolic pathways, primarily through the provision of its precursors. The initial stages of biotin synthesis, leading to the formation of pimeloyl-CoA, are closely integrated with fatty acid synthesis. genome.jp In many bacteria, the synthesis of the pimelate moiety of biotin begins with the methylation of malonyl-ACP, a key intermediate in the fatty acid synthesis pathway. genome.jp

The synthesis of the this compound itself directly intersects with amino acid metabolism through its requirement for S-adenosyl-L-methionine (SAM) as an amino donor in the reaction catalyzed by BioA. ebi.ac.uk SAM is a critical metabolite involved in numerous cellular processes, including methylation reactions and the synthesis of polyamines. The utilization of SAM in biotin synthesis highlights a key metabolic node connecting these pathways.

Furthermore, the biotin synthesis pathway, including the steps involving the this compound, is an energy-intensive process. The synthesis of a single molecule of biotin in Escherichia coli requires a significant amount of ATP. wiley.com This energetic cost necessitates a tight integration with the cell's central energy metabolism to ensure that resources are allocated efficiently.

Inhibitors, Analogs, and Biotechnological Implications

Molecular Design and Synthesis of 7,8-Diaminononanoate Cation Analogs

The design and synthesis of analogs of intermediates in the biotin pathway, particularly those structurally related to the this compound and its immediate precursor, 7-keto-8-aminopelargonic acid (KAPA), have been a focus of research for developing new inhibitors. ebi.ac.uknih.gov These efforts often involve creating isosteres and analogs with modified carbon chain lengths or functional groups to probe the active sites of the biosynthetic enzymes. nih.govresearchgate.net

Researchers have synthesized various analogs of KAPA and 7,8-diaminopelargonic acid (DAPA), the neutral form of the cation, to evaluate their potential as herbicides. nih.govresearchgate.net Examples of these synthetic analogs include compounds with an eight-carbon chain, such as 7-amino-octanoic acid and 7-allyloxy-6-oxo-octanoic acid. nih.gov The synthesis of these molecules allows for systematic investigation into the structure-activity relationships of inhibitors targeting the biotin pathway. Another key area has been the synthesis of chiral and achiral analogs of KAPA to study their interaction with 7,8-diaminopelargonic acid aminotransferase (DAPA AT). nih.gov This includes the achiral analog desmethyl-KAPA (8-amino-7-oxooctanoic acid) and the separate enantiomers of KAPA. nih.gov

Furthermore, synthetic routes have been developed for amiclenomycin, a naturally occurring antibiotic, and its analogs. nih.govresearchgate.netnih.gov These syntheses have been crucial in confirming the stereochemistry of the natural product and in creating new derivatives to study their inhibitory mechanisms against DAPA AT. nih.govnih.gov

Enzymatic Inhibition Studies of this compound Precursor Enzymes

7,8-Diaminopelargonic acid aminotransferase (DAPA AT), the enzyme that catalyzes the conversion of KAPA to DAPA, is a primary target for inhibition. nih.govresearchgate.net Studies have shown that analogs of its substrate, KAPA, can act as potent inhibitors. nih.gov While the enzyme specifically utilizes (S)-KAPA as its substrate, the unnatural enantiomer, (R)-KAPA, has been identified as an inhibitor of DAPA AT from Mycobacterium tuberculosis. nih.gov

The achiral KAPA analog, desmethyl-KAPA, is also a powerful inhibitor of the M. tuberculosis DAPA AT. nih.gov Additionally, the natural antibiotic amiclenomycin and its synthetic analogs are effective inhibitors of DAPA AT from both Escherichia coli and M. tuberculosis. nih.govnih.gov These compounds have been shown to irreversibly inactivate the enzyme. nih.govnih.gov The inhibitory activities of several of these key analogs against DAPA AT are detailed in the table below.

Inhibition of 7,8-Diaminopelargonic Acid Aminotransferase (DAPA AT) by KAPA Analogs
InhibitorTarget Enzyme (Organism)Inhibition Constant (Ki)Inactivation Rate Constant (kinact)Mechanism
(R)-KAPAM. tuberculosis DAPA AT (PLP form)5.9 ± 0.2 µMN/ACompetitive Inhibitor
(R)-KAPAM. tuberculosis DAPA AT (PMP form)1.7 ± 0.2 µMN/ACompetitive Inhibitor
Desmethyl-KAPAM. tuberculosis DAPA AT (PLP form)4.2 ± 0.2 µMN/ACompetitive Inhibitor
Desmethyl-KAPAM. tuberculosis DAPA AT (PMP form)0.9 ± 0.2 µMN/ACompetitive Inhibitor
AmiclenomycinE. coli DAPA AT2 µM0.4 min-1Suicide Substrate (Irreversible)
AmiclenomycinM. tuberculosis DAPA AT12 ± 2 µM0.35 ± 0.05 min-1Suicide Substrate (Irreversible)
Compound 1 (Amiclenomycin analog)M. tuberculosis DAPA AT20 ± 2 µM0.56 ± 0.05 min-1Suicide Substrate (Irreversible)

Data sourced from multiple enzymatic studies. nih.govnih.govnih.gov Note: PLP refers to the pyridoxal 5'-phosphate form of the enzyme; PMP refers to the pyridoxamine 5'-phosphate form. N/A indicates data not applicable or not reported.

The mechanisms by which these inhibitors interact with DAPA AT vary. For competitive inhibitors like (R)-KAPA, molecular modeling suggests that the inhibitor binds to the active site and forms specific hydrogen bonds with residues such as T309 and the phosphate group of the pyridoxal 5'-phosphate (PLP) cofactor. nih.gov

A more complex mechanism is observed for suicide substrates like amiclenomycin and its analogs. nih.govnih.gov These inhibitors undergo a mechanism-based inactivation of the PLP-dependent enzyme. researchgate.netdovepress.com The process involves the formation of a Schiff base between the inhibitor and the enzyme's PLP cofactor, followed by an enzyme-catalyzed aromatization of the inhibitor's ring. nih.govdovepress.com This results in a stable, aromatic PLP-inhibitor adduct that remains tightly, though not covalently, bound to the enzyme's active site, leading to irreversible inactivation. nih.govresearchgate.netresearchgate.net The structure of this adduct has been confirmed through UV-visible spectroscopy, mass spectrometry, and X-ray crystallography. nih.govresearchgate.net The efficiency of this inactivation is highlighted by low partition ratios (around 1), meaning that nearly every turnover event results in enzyme inactivation. nih.gov

Inhibition of 7,8-Diaminopelargonic Acid Aminotransferase (DAPA AT) by KAPA Analogs

Strategies for Modulating Biotin Biosynthesis via this compound Pathway

Genetic engineering offers powerful tools to modulate the biotin biosynthetic pathway for various purposes. nottingham.ac.uk One major goal is to enhance the biotin content in plants for improved nutritional value. This has been approached by introducing chimeric genes that express biotin biosynthetic enzymes, such as biotin synthase, into plant tissues. google.com Expressing a bacterial gene like the E. coli bioA (which codes for DAPA AT) in a plant mutant lacking the enzyme can restore biotin synthesis, demonstrating the feasibility of this cross-species engineering. google.com

In microorganisms, genetic engineering has been used to overcome metabolic limitations. For example, the biotin synthesis pathway in Saccharomyces cerevisiae is oxygen-dependent. nih.gov To enable anaerobic growth without biotin supplementation, the entire oxygen-independent biotin pathway from E. coli has been successfully engineered into yeast. nih.gov This complex endeavor required expressing multiple genes for both fatty acid synthesis and the core biotin pathway. nih.gov Further optimization of this engineered strain was achieved through adaptive laboratory evolution, which led to genomic changes, including whole-genome duplication and altered gene dosages of the biosynthetic pathway genes, resulting in improved growth. nih.govresearchgate.net

The microbial production of biotin is an attractive alternative to chemical synthesis, and metabolic engineering is key to improving yields. lsbu.ac.ukresearchgate.net Strategies focus on creating microbial "cell factories" capable of overproducing biotin. lsbu.ac.ukresearchgate.netnih.gov This often involves the overexpression of key genes in the biotin pathway. nottingham.ac.uknih.gov For instance, strengthening the biotin synthesis pathway in Clostridium acetobutylicum by overexpressing four genes involved in biotin transport and biosynthesis led to faster growth and significantly improved production of solvents like butanol and acetone. nih.gov

In Escherichia coli, a common host for metabolic engineering, researchers have successfully increased biotin production to high titers through fed-batch fermentation by manipulating regulatory networks and ensuring a sufficient supply of precursors. mdpi.com Engineering efforts also target the initial steps of the pathway, which involve the synthesis of the pimelate moiety, a key precursor. researchgate.net By understanding and modifying the different identified pathways for pimelate synthesis (such as the BioC/BioH, BioI/BioW, and BioZ systems), production can be further optimized. researchgate.net These systematic metabolic engineering approaches are crucial for developing commercially viable biotechnological processes for biotin production. lsbu.ac.ukresearchgate.net

Research Methodologies and Analytical Approaches

Spectroscopic and Structural Elucidation Techniques for 7,8-Diaminononanoate Cation and Intermediates

The definitive identification and structural characterization of the this compound and its precursors and products in the biotin biosynthesis pathway are accomplished through a combination of spectroscopic and advanced analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR are used to identify the chemical environment of each atom within the this compound and related compounds, confirming their connectivities and stereochemistry. researchgate.net While mass spectrometry is excellent for determining molecular weight, NMR provides unparalleled detail about the molecule's three-dimensional structure. bham.ac.uk

Mass Spectrometry (MS) is crucial for determining the molecular weight and elemental composition of the this compound and other intermediates. scispace.com Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are employed to ionize the molecules for analysis. plos.orgnih.gov High-resolution mass spectrometry, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS, provides highly accurate mass measurements, which aids in the unambiguous identification of compounds. researchgate.net Tandem mass spectrometry (MS/MS) is used to fragment the ions, providing structural information based on the fragmentation patterns. nih.govresearchgate.net

X-ray Crystallography provides the most detailed three-dimensional structure of molecules in their solid, crystalline state. This technique has been instrumental in determining the structures of enzymes involved in the biotin pathway, often in complex with their substrates or inhibitors. rcsb.org For instance, the crystal structure of dethiobiotin synthetase (DTBS) from Helicobacter pylori has been solved, revealing key details about its active site and how it binds to substrates. rcsb.org

UV-Visible Spectroscopy is used to monitor enzymatic reactions involving the this compound. For example, the reaction of 7,8-diaminopelargonic acid aminotransferase (DAPA AT) can be followed by observing changes in the absorption spectrum as the pyridoxal 5'-phosphate (PLP) cofactor is converted to pyridoxamine 5'-phosphate (PMP). nih.gov

A summary of the application of these techniques is presented in the table below:

TechniqueApplication in this compound ResearchKey Findings
NMR Spectroscopy Elucidation of the solution structure of 7,8-diaminononanoate and related intermediates. researchgate.netbham.ac.ukConfirms the connectivity and stereochemistry of the molecule.
Mass Spectrometry Determination of molecular weight and elemental composition of pathway intermediates. scispace.complos.orgnih.govProvides accurate mass data for identification and can reveal fragmentation patterns for structural clues. researchgate.net
X-ray Crystallography Determination of the three-dimensional structure of enzymes in complex with substrates like the this compound. rcsb.orgReveals detailed information about enzyme active sites and substrate binding. rcsb.org
UV-Visible Spectroscopy Monitoring enzyme kinetics and cofactor changes during reactions involving 7,8-diaminononanoate. nih.govAllows for the real-time tracking of enzymatic conversions.

Enzyme Activity Assays and Kinetic Characterization

Understanding the function of enzymes that process the this compound requires robust activity assays and detailed kinetic analysis. These studies provide insights into reaction mechanisms, substrate specificity, and the efficiency of catalysis.

A common method for assaying dethiobiotin synthetase (DTBS), the enzyme that utilizes the this compound, is a coupled enzyme assay . In this setup, the production of ADP from the DTBS reaction is coupled to the reactions of pyruvate kinase and lactate dehydrogenase. nih.govwiley.com The oxidation of NADH in the lactate dehydrogenase step can be monitored spectrophotometrically by the decrease in absorbance at 340 nm, providing a continuous measure of DTBS activity. nih.govwiley.com

Kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) are determined by measuring the initial reaction rates at varying substrate concentrations. For example, the Km of Mycobacterium tuberculosis DTBS for ATP was found to be 29 µM, and for 7,8-diaminopelargonic acid (DAPA), it was 2 µM. nih.gov These values are crucial for comparing enzyme efficiency across different organisms and for understanding the impact of mutations or inhibitors.

Another approach involves the use of radiolabeled substrates . For instance, the activity of DAPA aminotransferase can be assayed by measuring the formation of [¹⁴C]-dethiobiotin in a coupled reaction with DTBS, using H¹⁴CO₃⁻ as the source of the radiolabel. nih.gov The radiolabeled product is then separated by techniques like thin-layer chromatography (TLC) and quantified. nih.gov

The table below summarizes key kinetic parameters for dethiobiotin synthetase from different organisms:

OrganismEnzymeSubstrateKm (µM)Vmax (µM min⁻¹ mg⁻¹)Reference
Mycobacterium tuberculosisDTBSATP293.5 nih.gov
Mycobacterium tuberculosisDTBSDAPA26 nih.gov
Escherichia coliDTBSATP7N/A nih.gov

Proteomic and Metabolomic Profiling of this compound Pathways

Proteomics and metabolomics are powerful "omics" technologies that provide a global view of the proteins and metabolites present in a biological system under specific conditions. These approaches are invaluable for understanding the regulation and function of the biotin biosynthesis pathway, in which the this compound is a key player.

Proteomic analyses have been used to identify and quantify the proteins involved in biotin metabolism. For example, in Francisella tularensis, proteins related to biotin biosynthesis were found to be upregulated during infection of macrophages, highlighting the importance of this pathway for the bacterium's intracellular survival. d-nb.info In Monascus purpureus, the expression of biotin synthetase was significantly downregulated under certain conditions, which was linked to changes in the production of other metabolites. mdpi.com These studies often employ techniques like iTRAQ-based quantitative proteomics to compare protein levels between different experimental groups. mdpi.com

Metabolomic profiling allows for the comprehensive analysis of all metabolites, including the this compound, in a cell or tissue. nih.govwiley.com In a study on biotin-deficient mice, metabolomic analysis of liver extracts revealed significant changes in the concentrations of various amino acids, indicating the widespread metabolic impact of biotin deficiency. nih.gov Untargeted metabolomics, often using mass spectrometry, can identify a broad range of metabolites and has been used to show that biotin metabolism is a key pathway affected in various biological processes, such as wound healing. wiley.com

The following table provides examples of how proteomics and metabolomics have been applied to study biotin pathways:

"Omics" ApproachOrganism/SystemKey FindingsReference
Proteomics Francisella tularensisUpregulation of biotin biosynthesis proteins during macrophage infection. d-nb.info d-nb.info
Proteomics Monascus purpureusDownregulation of biotin synthetase linked to altered metabolite production. mdpi.com mdpi.com
Metabolomics Biotin-deficient miceAltered amino acid profiles in the liver. nih.gov nih.gov
Metabolomics Rabbit wound healing modelBiotin metabolism identified as a key pathway in the healing process. wiley.com wiley.com

Computational and Molecular Modeling for Enzyme-Ligand Interactions

Computational and molecular modeling techniques provide powerful tools for investigating the interactions between enzymes and their ligands, such as the this compound, at an atomic level. These methods complement experimental data and can guide the design of new inhibitors.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as an enzyme. This method has been used to study the binding of substrates and inhibitors to enzymes in the biotin pathway. For example, molecular modeling of Mycobacterium tuberculosis DAPA aminotransferase showed how an achiral analog of its substrate, KAPA, binds to the active site, providing a basis for the design of new antimycobacterial drugs. ebi.ac.uk

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of enzyme-ligand complexes over time. This can reveal important information about conformational changes that occur upon substrate binding and during the catalytic cycle.

Homology modeling is used to build a three-dimensional model of a protein based on the known structure of a related protein. This is particularly useful when an experimental structure is not available. For example, an AlphaFold model of the E. coli YnfK protein, which has dethiobiotin synthase activity, was superimposed with the crystal structure of BioD to understand their structural similarities and differences. wiley.com

The table below highlights the application of computational methods in studying the enzymes of the biotin pathway:

Computational MethodEnzyme/SystemPurposeKey Insight
Molecular Docking M. tuberculosis DAPA ATTo understand inhibitor binding. ebi.ac.ukRevealed specific hydrogen bonding interactions between the inhibitor and the enzyme's active site. ebi.ac.uk
Homology Modeling E. coli YnfK proteinTo compare its structure with that of BioD. wiley.comShowed a close structural relationship, supporting its function as a dethiobiotin synthase. wiley.com
Structural Comparison H. pylori DTBSTo identify unique structural features. rcsb.orgRevealed differences in nucleotide recognition compared to other bacterial DTBS proteins, suggesting it as a target for species-specific inhibitors. rcsb.org

Genetic Complementation Studies in Biotin Auxotrophs

Genetic complementation is a classical genetic technique used to determine if a mutation can be rescued by introducing a wild-type copy of the gene. This method is particularly useful for identifying and functionally characterizing genes involved in biosynthetic pathways, such as the one for biotin.

Biotin auxotrophs , which are organisms that cannot synthesize their own biotin and require it for growth, are essential tools for these studies. oup.comwiley.com For example, Escherichia coli strains with mutations in the bioD gene, which encodes dethiobiotin synthetase, are unable to grow on a minimal medium unless it is supplemented with biotin or dethiobiotin. researchgate.netresearchgate.net

To test the function of a putative bioD gene from another organism, it can be introduced into an E. coli bioD mutant. If the foreign gene is able to restore growth on a biotin-deficient medium, it is said to complement the mutation, providing strong evidence that it encodes a functional dethiobiotin synthetase. oup.comnih.gov This approach has been used to confirm the function of the BIO3 gene from Arabidopsis thaliana as a dethiobiotin synthetase. oup.comnih.gov

Genetic complementation studies have also been instrumental in dissecting the biotin biosynthesis pathway in various organisms, including fungi and bacteria. researchgate.netresearchgate.net These studies can also be used to investigate the function of different domains of bifunctional enzymes, where two enzymatic activities are carried out by a single protein. nih.gov

The following table summarizes examples of genetic complementation studies in biotin auxotrophs:

Organism Providing GeneAuxotrophic HostComplemented GeneOutcomeReference
Arabidopsis thalianaE. colibioDRestoration of biotin prototrophy, confirming the function of the BIO3 gene. oup.comnih.gov oup.comnih.gov
Aspergillus nidulansA. nidulans ΔbioF mutantbioFA peroxisomal form of the BioF protein restored biotin synthesis, while a cytosolic form did not. researchgate.net researchgate.net
Riemerella anatipestiferE. colibioFThe R. anatipestiferbioF gene complemented the E. coli mutant. researchgate.net researchgate.net

Evolutionary Perspectives of 7,8-diaminononanoate Cation Pathways

Comparative Genomics and Phylogenetics of BioA/BioU Enzymes

The formation of the 7,8-diaminononanoate cation is predominantly catalyzed by 7,8-diaminopelargonic acid aminotransferase, the product of the bioA gene. nih.gov This enzyme belongs to the large and diverse family of pyridoxal 5'-phosphate (PLP)-dependent aminotransferases, which are fundamental to nitrogen metabolism across all domains of life. pnas.orgnih.gov

Phylogenetic analyses classify aminotransferases into distinct classes based on sequence and structural homology. nih.gov BioA (DAPA aminotransferase) is a member of aminotransferase class II, a group that is notable for its ability to act on non-α amino acids. nih.gov This class also includes enzymes like ornithine aminotransferase and GABA aminotransferase. nih.gov Comparative genomics reveals that the genes for these core metabolic aminotransferases, including BioA, have been maintained as a relatively small and constant number of copies throughout evolution, suggesting a strong purifying selection to preserve their essential functions. pnas.org

A fascinating evolutionary alternative to BioA was discovered in cyanobacteria and some other microorganisms: the enzyme BioU. researchgate.netsemanticscholar.org Unlike the canonical BioA, BioU is a "suicide enzyme" that catalyzes the formation of the DAPA precursor through a unique mechanism. researchgate.netresearchgate.net It uses one of its own lysine residues (Lys124) as an internal amino donor in a single-turnover reaction. researchgate.netresearchgate.netuniprot.org This process renders the enzyme inactive after one catalytic cycle. researchgate.net From a genomic standpoint, organisms possessing bioU typically lack the bioA gene, indicating that BioU is a functional replacement that evolved to fulfill the same metabolic step through a completely different catalytic strategy. researchgate.netbiorxiv.org

Table 1: Comparison of BioA and BioU Enzymes

FeatureBioA (DAPA Aminotransferase)BioU
Enzyme ClassPyridoxal 5'-phosphate (PLP)-dependent aminotransferase (Class II) nih.govBelongs to the ELFV_dehydrog family; functions as a single-turnover 'suicide' enzyme uniprot.org
GenebioA nih.govbioU researchgate.net
Cofactor/MechanismRequires PLP as a cofactor for reversible transamination. nih.gov Uses S-adenosyl-L-methionine (SAM) as the amino donor. nih.govUses an internal lysine residue as the amino donor. researchgate.netuniprot.org The reaction is irreversible and inactivates the enzyme. researchgate.net
Organismal DistributionWidespread in many bacteria (e.g., Escherichia coli), archaea, fungi, and plants. nih.govFound in cyanobacteria and some other bacteria, such as certain rickettsial species. researchgate.netresearchgate.net
Evolutionary SignificanceRepresents the canonical, widely conserved enzyme for this step. pnas.orgA case of non-homologous gene replacement, showcasing convergent evolution to solve the same biochemical problem. researchgate.netsemanticscholar.org

Evolutionary Divergence of Biotin Biosynthesis Pathways Across Organisms

The late stage, which begins with the BioF-catalyzed reaction and includes the BioA/BioU step to form 7,8-diaminononanoate, is almost universally conserved across bacteria, plants, and fungi. nih.govpnas.orgfrontiersin.org This conserved sequence involves four key enzymes:

BioF (8-amino-7-oxononanoate synthase): Catalyzes the condensation of a pimeloyl thioester (like pimeloyl-ACP or pimeloyl-CoA) with L-alanine. nih.govresearchgate.net

BioA or BioU (DAPA synthase): Converts the product to 7,8-diaminononanoate (DAPA). nih.govresearchgate.net

BioD (Dethiobiotin synthase): Catalyzes the formation of the ureido ring to produce dethiobiotin. wiley.com

BioB (Biotin synthase): Inserts sulfur to form the thiophane ring, completing the synthesis of biotin. researchgate.net

In stark contrast, the initial stage of pimelate synthesis has diverged into several distinct pathways, reflecting different evolutionary solutions in various lineages. nih.gov

Table 2: Major Divergent Pathways for Pimelate Moiety Synthesis

PathwayKey EnzymesMechanism SummaryExample Organisms
BioC-BioH PathwayBioC, BioHUtilizes the fatty acid synthesis (FAS) machinery. BioC methylates a malonyl-ACP, which is then elongated by two FAS cycles. BioH, an esterase, removes the methyl group to yield pimeloyl-ACP. pnas.orgplos.orgEscherichia coli and many other Proteobacteria. nih.govpnas.org
BioI-BioW PathwayBioI, BioWBioI is a cytochrome P450 that cleaves a long-chain acyl-ACP. BioW is an acyl-CoA synthetase that activates the resulting pimelic acid to pimeloyl-CoA. nih.govBacillus subtilis and related Firmicutes. nih.gov
BioZ PathwayBioZA specialized β-ketoacyl-ACP synthase III that catalyzes the condensation of glutaryl-CoA with malonyl-ACP to initiate the synthesis. researchgate.netFound in Rhizobiales. researchgate.net

This divergence highlights a key evolutionary principle: while the core chemistry for assembling the vital biotin rings from the 7,8-diaminononanoate intermediate is under strong selective pressure to remain conserved, the upstream pathways for producing the necessary building blocks are more evolutionarily plastic.

Adaptation and Environmental Influences on this compound Metabolism

The evolution of biotin biosynthesis has been profoundly shaped by the metabolic cost of the pathway and the availability of biotin in the environment. nih.gov Synthesizing one molecule of biotin is an energetically expensive process, requiring numerous ATP equivalents. nih.govwiley.com Consequently, many organisms have adapted by losing the de novo synthesis pathway, becoming biotin auxotrophs that rely on scavenging the vitamin or its precursors from their surroundings. nih.govoup.com

This adaptive loss is evident in marine ecosystems, where a significant fraction of bacteria are auxotrophic for biotin. oup.com Many of these bacteria, however, retain the bioB gene, which allows them to convert the precursor desthiobiotin into biotin. researchgate.netoup.com This strategy allows them to overcome biotin limitation as long as desthiobiotin, which may be released by other microbes, is available, showcasing a community-level metabolic dependency. oup.com

Environmental conditions can also directly influence the expression and utilization of genes involved in the this compound pathway.

Anaerobiosis: In E. coli, a gene named ynfK is strongly activated under anaerobic conditions. wiley.comnih.gov YnfK is a homolog of BioD (dethiobiotin synthetase) and can perform the same function, albeit less efficiently. wiley.com This suggests an adaptation providing a redundant but conditionally expressed enzyme for the pathway downstream of 7,8-diaminononanoate, potentially important for survival in anaerobic environments like the gut. wiley.com

Photoperiod: In the crustacean Palaemonetes sinensis, changes in the daily light-dark cycle significantly alter its metabolism. mdpi.com Metabolomic analysis revealed that key metabolic pathways, including biotin synthesis, were affected. mdpi.com Specifically, the levels of 8-amino-7-oxononanoate and 7,8-diaminononanoate were altered under conditions of constant light or constant darkness compared to a natural photoperiod, indicating that environmental cues can modulate the metabolic flux through this pathway. mdpi.com

Nutrient Availability: The ability of an organism to synthesize all its required metabolites from a minimal set of seed compounds is a key adaptation to its nutritional environment. hu-berlin.de The synthesis of 7,8-diaminononanoate is an essential step for organisms that produce biotin de novo. The evolutionary retention or loss of this pathway is directly linked to the long-term nutrient landscape of an organism's ecological niche. researchgate.net

Table 3: Examples of Environmental Adaptation in Biotin Metabolism

AdaptationMechanismEnvironmental DriverSignificance
AuxotrophyLoss of the entire or partial biotin synthesis pathway. nih.govHigh metabolic cost of synthesis; consistent availability of biotin in the environment. nih.govEnergy conservation; leads to metabolic interdependencies within microbial communities.
Precursor SalvageRetention of only the later genes of the pathway (e.g., bioB). oup.comAvailability of biotin precursors like desthiobiotin in the environment. oup.comAllows organisms to overcome biotin limitation without maintaining the full, costly pathway. oup.com
Conditional Gene ExpressionActivation of redundant enzymes like YnfK (a BioD homolog) under specific conditions. wiley.comAnaerobic growth conditions. wiley.comnih.govProvides metabolic robustness and adaptation to fluctuating oxygen levels in a niche. wiley.com
Metabolic Regulation by Physical CuesAlteration in the levels of pathway intermediates (including 7,8-diaminononanoate) in response to light. mdpi.comChanges in photoperiod. mdpi.comDemonstrates the integration of central metabolic pathways with external environmental signals.

Q & A

Basic Research Questions

Q. What is the role of 7,8-diaminononanoate in biotin biosynthesis, and how is its formation experimentally validated?

  • Methodological Answer : 7,8-Diaminononanoate (DAN) is a key intermediate in biotin biosynthesis. It is synthesized from 8-amino-7-oxononanoate (AON) via transaminase activity. Two distinct enzymes catalyze this step:

  • EC 2.6.1.62 (adenosylmethionine-dependent) transfers an amino group from S-adenosyl-L-methionine (SAM) to AON .
  • EC 2.6.1.105 (lysine-dependent) uses L-lysine as the amino donor in organisms lacking SAM-dependent pathways .
    Validation involves in vitro assays with purified enzymes, monitoring substrate depletion (e.g., via HPLC) and product formation (e.g., DAN quantification using mass spectrometry) .

Q. How can researchers detect and quantify 7,8-diaminononanoate in microbial cultures or biological samples?

  • Methodological Answer :

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard. Derivatization with dansyl chloride or other fluorescent tags enhances sensitivity for low-abundance intermediates like DAN .
  • Isotopic Labeling : Supplement cultures with 15N^{15}\text{N}-labeled precursors (e.g., 15N^{15}\text{N}-lysine or SAM) to trace DAN synthesis via isotopic enrichment patterns .
  • Enzymatic Coupling Assays : Link DAN formation to NADH oxidation or ATP consumption in multi-enzyme systems .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in substrate specificity of transaminases involved in DAN synthesis?

  • Methodological Answer :

  • Kinetic Profiling : Compare KmK_m and VmaxV_{\text{max}} values for SAM vs. lysine in recombinant enzymes (e.g., heterologously expressed bioA from E. coli vs. Bacillus subtilis) .
  • Structural Biology : Cryo-EM or X-ray crystallography reveals active-site differences (e.g., SAM-binding pockets in EC 2.6.1.62 vs. lysine-binding residues in EC 2.6.1.105) .
  • Genetic Knockouts : Disrupt bioA or SAM synthase genes in model organisms (e.g., Synechocystis PCC 6803) to assess pathway redundancy .

Q. How does the carbamation mechanism of 7,8-diaminononanoate during dethiobiotin synthesis proceed, and what evidence supports it?

  • Methodological Answer :

  • Mechanistic Studies : Dethiobiotin synthetase (EC 6.3.3.3) catalyzes the N7-carbamation of DAN. Evidence includes:
  • Trapping the enzyme-bound N7N7-carbamate intermediate using rapid-quench techniques and 13C^{13}\text{C}-bicarbonate labeling .
  • Mutagenesis of conserved arginine residues (e.g., Arg-148 in H. pylori enzyme) disrupts carbamate stabilization .
  • Theoretical Calculations : QM/MM simulations model the transition state for carboxylation, highlighting electrostatic stabilization by active-site residues .

Q. What are the evolutionary implications of divergent DAN synthesis pathways across species?

  • Methodological Answer :

  • Comparative Genomics : Identify bio gene clusters in bacteria (e.g., B. subtilis uses bioI and bioW for pimelate synthesis, while E. coli relies on fatty acid degradation) .
  • Phylogenetic Analysis : Construct gene trees for bioA homologs to trace horizontal gene transfer events (e.g., SAM-dependent transaminases in α-proteobacteria vs. lysine-dependent in cyanobacteria) .
  • Functional Complementation : Express bioA from E. coli in Synechocystis mutants lacking DAN synthesis to test pathway compatibility .

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